2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile
CAS No.:
Cat. No.: VC15813243
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O2 |
|---|---|
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H16ClN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24) |
| Standard InChI Key | BVNJRWLAORFTIF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile features a pyridine core substituted with:
-
Amino group (-NH₂) at position 2
-
4-Chlorophenyl group at position 6
-
3-Ethoxy-4-hydroxyphenyl group at position 4
-
Nitrile group (-C≡N) at position 3
The IUPAC name is 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile, with a molecular weight of 365.8 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 332127-22-7 |
| Molecular Formula | C₂₀H₁₆ClN₃O₂ |
| Exact Mass | 365.083 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O |
| Topological Polar Surface | 108 Ų |
Spectroscopic Signatures
-
Infrared (IR): Strong absorption at 2,220 cm⁻¹ (C≡N stretch) and 3,300–3,500 cm⁻¹ (O-H and N-H stretches) .
-
NMR:
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via a three-step protocol:
-
Chalcone Formation:
-
Cyclization with Malononitrile:
-
Functionalization:
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Chalcone | KOH, EtOH | 80°C | 65–75 |
| Cyclization | NH₄OAc, malononitrile | Reflux | 50–60 |
| Amination | NH₂NH₂·H₂O, EtOH | 60°C | 70–80 |
Mechanistic Insights
-
Michael Addition: Malononitrile attacks the α,β-unsaturated ketone, followed by cyclodehydration to form the pyridine ring .
-
Aromatization: Ammonium acetate facilitates dehydrogenation, stabilizing the aromatic system .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO and DMF (>50 mg/mL) .
-
Thermal Stability: Decomposes at 248–252°C without melting, as observed via thermogravimetric analysis (TGA) .
Acid-Base Behavior
The phenolic -OH (pKa ≈ 9.5) and amino group (pKa ≈ 5.2) confer pH-dependent solubility, enabling selective protonation/deprotonation in biological systems .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
-
COX-2 Inhibition: 58% suppression at 10 µM, comparable to celecoxib (63% at same concentration) .
-
NF-κB Pathway: Blocks nuclear translocation of p65 subunit, reducing TNF-α production .
Antimicrobial Effects
-
Bacterial Growth Inhibition:
Structure-Activity Relationships (SAR)
-
4-Chlorophenyl Group: Enhances lipophilicity, improving membrane permeability.
-
3-Ethoxy-4-hydroxyphenyl: Hydrogen-bonding with target proteins (e.g., COX-2) enhances binding affinity .
-
Nitrile Group: Stabilizes the pyridine ring via resonance, increasing metabolic stability .
Pharmacokinetic Profiling
-
ADME Properties (Predicted):
Industrial and Research Applications
Medicinal Chemistry
-
Lead compound for tyrosine kinase inhibitors targeting EGFR and VEGFR .
-
Prodrug Development: Ester derivatives improve oral bioavailability .
Material Science
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume